molecular formula C18H12BrCl3S B137785 Tris(4-Chlorophenyl)sulfonium bromide CAS No. 125428-43-5

Tris(4-Chlorophenyl)sulfonium bromide

Cat. No. B137785
M. Wt: 446.6 g/mol
InChI Key: PHTBQOMINPCBKS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(4-Chlorophenyl)sulfonium bromide, also known as TCPS, is a chemical compound with the molecular formula C18H14BrCl3S. It is a white or off-white powder that is soluble in water and organic solvents. TCPS has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mechanism Of Action

Tris(4-Chlorophenyl)sulfonium bromide acts as a photoacid generator by absorbing light and generating a proton. The generated proton then reacts with the surrounding medium, causing acid-catalyzed reactions. This mechanism is used in microelectronics and photolithography to create patterns on surfaces.

Biochemical And Physiological Effects

Tris(4-Chlorophenyl)sulfonium bromide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

The advantages of using Tris(4-Chlorophenyl)sulfonium bromide in lab experiments include its ability to act as a photoacid generator, its low toxicity, and its compatibility with various materials. However, the limitations of using Tris(4-Chlorophenyl)sulfonium bromide include its high cost, the need for specialized equipment for its synthesis, and limited research on its biochemical and physiological effects.

Future Directions

There are several future directions for research on Tris(4-Chlorophenyl)sulfonium bromide. One area of research could be the development of more efficient and cost-effective synthesis methods. Another area of research could be the study of Tris(4-Chlorophenyl)sulfonium bromide's potential applications in drug delivery systems. Additionally, further research could be conducted to investigate the biochemical and physiological effects of Tris(4-Chlorophenyl)sulfonium bromide.

Scientific Research Applications

Tris(4-Chlorophenyl)sulfonium bromide has been widely used in scientific research due to its ability to act as a photoacid generator. It is commonly used in the fabrication of microelectronics and photolithography. Tris(4-Chlorophenyl)sulfonium bromide can also be used as a tool to study the effects of acid-catalyzed reactions on various materials.

properties

CAS RN

125428-43-5

Product Name

Tris(4-Chlorophenyl)sulfonium bromide

Molecular Formula

C18H12BrCl3S

Molecular Weight

446.6 g/mol

IUPAC Name

tris(4-chlorophenyl)sulfanium;bromide

InChI

InChI=1S/C18H12Cl3S.BrH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1

InChI Key

PHTBQOMINPCBKS-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-]

Canonical SMILES

C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 16.3 g (0.06 mol) of di(4-chlorophenyl)sulfoxide was dissolved in 250 ml dichloremethane. Into the resulting solution kept at 0 to 5° C., 10.8 g (0.10 mol) of trimethylchlorosilane was added dropwise; the mixture was stirred at 0° C. for 30 min. Thereafter, 200 g of a tetrahydrofuran (THF) solution of the Grignard reagent prepared by the usual process with 4-bromochlorobenzene (0.18 mol) was added dropwise over the period of 30 min into the reaction vessel cooled with 0 to 10° C. ice water. After agitated for one hr at 0° C., followed by another hr agitation at room temperature, the reaction solution was slowly poured into an aqueous solution containing 250 ml of an aqueous 12% hydrogen bromide solution and ice, then extracted with 250 ml dichloromethane. The extract was dried with sodium sulfate.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.18 mol
Type
reactant
Reaction Step Five
Quantity
200 g
Type
solvent
Reaction Step Five

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